![molecular formula C17H16ClN5O2S B2758918 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 899965-19-6](/img/structure/B2758918.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis and structural elucidation of related compounds have been explored extensively. For instance, compounds with 1,2,4-triazole rings have been synthesized for their antimicrobial activities. These compounds, such as N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, were created by condensation reactions and characterized using various spectroscopic methods to determine their structure and potential biological applications (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
The antimicrobial potential of compounds featuring the 1,2,4-triazole ring has been highlighted in research. A study synthesized a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, which underwent in-vitro antibacterial, antifungal, and anti-tuberculosis screening. These compounds demonstrate the diverse biological activities that can be achieved through structural modifications of the 1,2,4-triazole ring system, indicating their potential in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Potential Anticancer Activity
The exploration into anticancer activities of compounds containing the 1,2,4-triazole motif also presents a significant area of research. Studies focusing on the synthesis of novel compounds with potential anticancer properties have synthesized and evaluated various derivatives for their efficacy against cancer cell lines, demonstrating the therapeutic potential of these molecules in oncological research (Zyabrev et al., 2022).
Wirkmechanismus
Mode of Action
It is known that compounds with similar structures, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol, have been used in the formation of hybrid graphite-diamond nanowires . This suggests that the compound may interact with its targets to induce structural changes, but further investigation is required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to facilitate charge trapping across the bulk of the device for efficient oleds . This suggests that the compound may influence electron transport pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound’s solubility in water is low, but it can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Compounds with similar structures have been shown to contribute greatly to the high density, insensitivity, and thermal stability of certain salts
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water and organic solvents could affect its distribution and efficacy in different environments. Additionally, the compound should be stored in a dry, well-ventilated place, away from fire sources and oxidizing agents , indicating that its stability could be affected by environmental conditions such as humidity and temperature.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-7-12(18)9-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHPEXDAGHDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
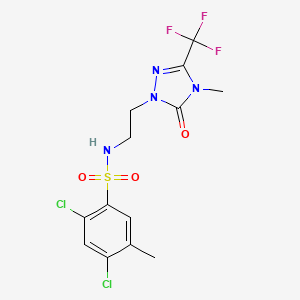
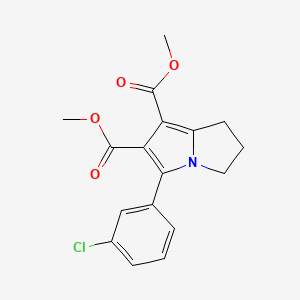

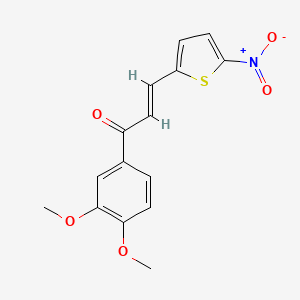
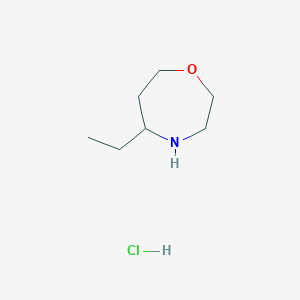

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
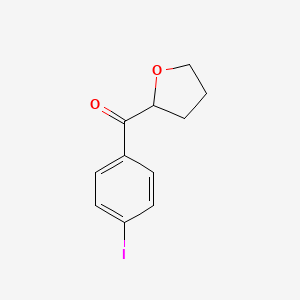
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)
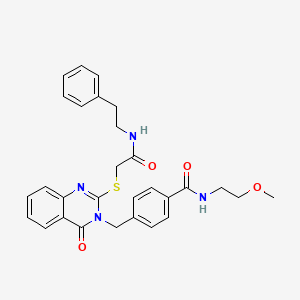

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)
